1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine
Description
Properties
Molecular Formula |
C7H11ClF3NO2S |
|---|---|
Molecular Weight |
265.68 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-4-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H11ClF3NO2S/c8-5-15(13,14)12-3-1-6(2-4-12)7(9,10)11/h6H,1-5H2 |
InChI Key |
PHOBRBJHCGMBFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)S(=O)(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Strategy
The synthesis of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine typically involves:
- Construction of the piperidine ring with a trifluoromethyl substituent at the 4-position.
- Introduction of the chloromethylsulfonyl moiety on the nitrogen atom of the piperidine ring.
This is often achieved through multi-step sequences involving cyclization, sulfonylation, and chloromethylation reactions.
Preparation of the Piperidine Core with Trifluoromethyl Substitution
The piperidine skeleton can be synthesized via aza-Pummerer-type cyclization or aza-Prins cyclization methods starting from homoallylic amines or related precursors. These methods allow for the introduction of substituents at the 4-position of the piperidine ring with good yields and functional group tolerance.
For the trifluoromethyl group at the 4-position, electrophilic trifluoromethylation reagents or pre-functionalized aromatic sulfonyl chlorides containing trifluoromethyl groups are employed. For example, trifluoromethanesulfonyl chloride is used as a sulfonating agent to introduce the trifluoromethylphenylsulfonyl group on the piperidine nitrogen.
Introduction of the Chloromethylsulfonyl Group
The chloromethylsulfonyl substituent is typically introduced via reaction of the piperidine nitrogen with chloromethyl chlorosulfate or related chloromethyl sulfonyl reagents.
A representative procedure involves treating the piperidine derivative with chloromethyl chlorosulfate in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures (up to 60 °C) in the presence of a base like sodium bicarbonate and phase transfer catalysts (e.g., tetrabutylammonium bisulfate). This reaction proceeds with chloromethylation of the sulfonyl group to yield the chloromethylsulfonyl intermediate.
Subsequent purification by aqueous workup (washing with dilute base) and organic extraction yields the desired chloromethylsulfonyl piperidine compound.
Detailed Reaction Conditions and Yields
Mechanistic Insights
The aza-Pummerer reaction facilitates the formation of 4-substituted piperidines through electrophilic cyclization, which is efficient for introducing various substituents including trifluoromethyl groups.
Chloromethyl chlorosulfate acts as an electrophilic chloromethylating agent that reacts with sulfonyl groups to form chloromethylsulfonyl derivatives. The presence of a base neutralizes the acid generated and promotes the substitution.
Purification and Characterization
The final compounds are typically purified by standard organic methods such as liquid-liquid extraction, recrystallization from solvents like ethanol or dichloromethane/methanol mixtures, and chromatographic techniques.
Characterization includes NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm the presence of the chloromethylsulfonyl and trifluoromethyl groups.
Summary Table of Preparation Method Features
| Feature | Description |
|---|---|
| Starting materials | Homoallylic amines, trifluoromethanesulfonyl chloride, chloromethyl chlorosulfate |
| Key reagents | HCl- DMPU, DIPEA, NaHCO3, tetrabutylammonium bisulfate |
| Solvents | DMSO, dichloromethane (DCM), ethanol, methanol |
| Temperature range | 0 °C to 65 °C |
| Reaction time | 9 to 24 hours |
| Yield range | Moderate to excellent (varies by step and substrate) |
| Purification methods | Aqueous workup, recrystallization, chromatography |
| Characterization techniques | NMR, IR, MS |
Chemical Reactions Analysis
Types of Reactions: 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common for this compound.
Addition Reactions: The trifluoromethyl group can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Addition: Electrophiles such as bromine can add to the trifluoromethyl group under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or other substituted piperidines.
Oxidation Products: Oxidation can lead to sulfone derivatives.
Addition Products: Addition reactions can yield various trifluoromethylated compounds.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems, particularly in enzyme inhibition studies.
Industry: The compound is used in the development of specialty chemicals and materials, particularly those requiring fluorinated groups for enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3)
- Molecular Formula: C₁₁H₁₄ClNO₂S·ClH
- Substituents : 4-chlorophenyl sulfonyl (-SO₂C₆H₄Cl) at position 1; hydrochloride salt.
- Key Features : The 4-chlorophenyl sulfonyl group introduces aromaticity and steric bulk compared to the chloromethyl sulfonyl group in the target compound. The hydrochloride salt improves solubility in polar solvents.
- Applications : Sulfonyl-piperidine derivatives are often explored for enzyme inhibition (e.g., CYP51 inhibitors in antiparasitic agents) .
1-[2-Chloro-4-(chloromethyl)phenyl]-4-(trifluoromethyl)piperidine (CAS 1541028-20-9)
{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}acetic acid (CAS 1142209-57-1)
1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-pyrimidinyl)-1-piperazinyl]piperidine (CAS 648895-68-5)
- Molecular Formula: Not explicitly provided, but inferred to include a tosyl (4-methylphenyl sulfonyl) group and a pyrimidinyl-piperazine moiety.
- Substituents : Tosyl group at position 1; pyrimidinyl-piperazine at position 4.
- Applications : Such compounds are explored in oncology and autoimmune disease research .
Comparative Analysis Table
Key Findings and Implications
- Sulfonyl Group Impact : Sulfonyl-piperidines (e.g., ) exhibit enhanced binding to enzymatic targets due to sulfonyl-oxygen interactions. The chloromethyl sulfonyl group in the target compound may offer unique reactivity for covalent binding.
- Trifluoromethyl Advantage : The -CF₃ group (seen in ) improves metabolic stability and membrane permeability, critical for CNS-targeting drugs.
- Structural Flexibility : Modifications like acetic acid () or pyrimidinyl-piperazine () demonstrate the versatility of piperidine scaffolds in drug design.
Biological Activity
1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
The molecular formula of this compound is C8H10ClF3N2O2S, with a molecular weight of 292.75 g/mol. The compound contains a piperidine ring substituted with a chloromethyl sulfonyl group and a trifluoromethyl group, which are known to enhance biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration. This combination allows the compound to modulate enzyme activities and receptor functions effectively.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .
- Anticancer Properties : Some derivatives of piperidine compounds have been investigated for their anticancer activity, indicating potential therapeutic applications .
Antibacterial Screening
A study evaluating the antibacterial properties of synthesized piperidine derivatives found that the compound demonstrated significant activity against multiple bacterial strains. The IC50 values for the most active compounds ranged from 1.13 µM to 6.28 µM, indicating strong inhibitory effects compared to standard drugs .
Enzyme Inhibition Studies
In vitro assays have shown that the compound effectively inhibits urease activity, with IC50 values significantly lower than those for traditional urease inhibitors. This suggests a promising avenue for developing new treatments for conditions like kidney stones .
Comparative Analysis
To illustrate the biological activity of this compound in relation to other compounds, the following table summarizes key findings from various studies:
| Compound Name | Antibacterial Activity (IC50) | AChE Inhibition (IC50) | Urease Inhibition (IC50) |
|---|---|---|---|
| This compound | 1.13 - 6.28 µM | Not specified | < 2 µM |
| Compound A (similar structure) | 2.14 µM | 0.63 µM | 2.15 µM |
| Compound B (related piperidine) | 3.00 µM | Not specified | Not specified |
Q & A
Q. What synthetic routes are commonly employed for 1-((Chloromethyl)sulfonyl)-4-(trifluoromethyl)piperidine, and how do reaction parameters influence yield and purity?
Synthesis involves multi-step reactions, starting with sulfonylation of the piperidine core using chloromethyl sulfonyl chloride under controlled conditions (e.g., inert atmosphere, low temperature). The trifluoromethyl group is introduced via nucleophilic substitution or fluorinating agents. Solvent choice (e.g., DMF for polar intermediates), temperature modulation, and catalyst selection (e.g., Lewis acids) critically impact purity. Post-synthesis purification via column chromatography or recrystallization ensures high yields .
Q. Which analytical techniques validate the structural and chemical integrity of this compound?
Key methods include:
- NMR spectroscopy (1H, 13C, 19F) to confirm substituent positions and stereochemistry.
- HPLC for purity assessment, with mobile phases optimized for sulfonyl-containing compounds (e.g., methanol/buffer mixtures).
- Mass spectrometry (ESI-TOF) for molecular weight verification.
- X-ray crystallography to resolve stereochemical ambiguities, particularly around the piperidine ring .
Q. How does the sulfonyl group in this compound influence its reactivity in organic transformations?
The sulfonyl group acts as a strong electron-withdrawing moiety, enhancing electrophilic character at the chloromethyl site. This facilitates nucleophilic substitutions (e.g., with amines or thiols) and stabilizes transition states in oxidation-reduction reactions. Its leaving-group potential also enables coupling reactions to generate derivatives for biological screening .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis and predict reactivity of this compound?
Quantum chemical methods (e.g., DFT calculations) model reaction pathways, identifying energetically favorable intermediates and transition states. Tools like the ICReDD framework integrate reaction path searches with experimental feedback, narrowing optimal conditions (e.g., solvent polarity, temperature) to reduce trial-and-error cycles. Machine learning models trained on analogous sulfonyl-piperidine systems further predict regioselectivity .
Q. How can contradictory biological activity data across studies be methodologically resolved?
Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. Recommended approaches:
- Orthogonal assays : Validate binding affinity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) under standardized buffer conditions.
- Rigorous purity profiling : Combine HPLC with mass spectrometry to exclude degradants.
- Comparative SAR studies : Synthesize analogs (e.g., replacing trifluoromethyl with cyano) to isolate structural determinants of activity .
Q. What experimental techniques elucidate interactions between this compound and biological targets (e.g., enzymes, receptors)?
- SPR : Measures real-time binding kinetics (e.g., kon/koff rates) to assess target engagement.
- Molecular docking : Predicts binding modes using crystal structures or homology models.
- Mutagenesis : Identifies critical residues in target proteins (e.g., catalytic sites) via alanine scanning .
Q. How do structural analogs of this compound inform its pharmacological potential?
Analogs such as 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylic acid (PubChem CID: 1142209-57-1) highlight the importance of sulfonyl and trifluoromethyl groups in modulating solubility and target affinity. Comparative studies using fluorinated vs. non-fluorinated derivatives reveal enhanced metabolic stability and blood-brain barrier penetration in trifluoromethyl-containing analogs .
Methodological Tables
| Structural Feature | Impact on Reactivity/Bioactivity | Example Derivatives |
|---|---|---|
| Chloromethyl sulfonyl group | Enhances electrophilicity for nucleophilic attack | Amine-coupled analogs for kinase inhibition |
| Trifluoromethyl group | Improves metabolic stability and lipophilicity | Fluorinated vs. hydrogenated analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
